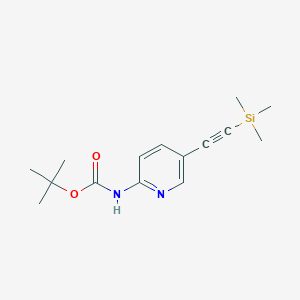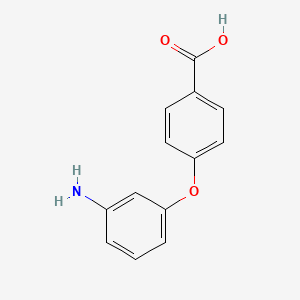
4-(3-Aminophenoxy)benzoic acid
Overview
Description
4-(3-Aminophenoxy)benzoic acid: is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . It is characterized by the presence of an aminophenoxy group attached to a benzoic acid moiety.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
For instance, they are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to have various biological effects, including antimicrobial, antifungal, and antiviral activities .
Biochemical Analysis
Biochemical Properties
4-(3-Aminophenoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carboxyl methyltransferases, which catalyze the methylation of benzoic acid derivatives . These interactions are crucial for the biosynthesis of various aromatic compounds. Additionally, this compound can act as a substrate for enzymes involved in oxidative and reductive processes, influencing the overall metabolic pathways within cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, thereby affecting cellular redox balance . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional landscape of the cell . These molecular interactions are critical for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various byproducts . These byproducts can have distinct effects on cellular processes, necessitating careful monitoring of the compound’s stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to enhance cellular antioxidant capacity and improve metabolic function . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis and degradation of aromatic compounds. It can be metabolized through phase II biotransformation processes, including N-acetylation and conjugation with glycine . These metabolic pathways are essential for the compound’s detoxification and elimination from the body, influencing its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its intracellular localization and accumulation . Additionally, binding to specific proteins can affect its distribution within different cellular compartments, impacting its overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be localized to the cytosol, where it interacts with cytosolic enzymes and regulatory proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . These localization patterns are essential for understanding the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenoxy)benzoic acid typically involves the reaction of 3-aminophenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of the 4-chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-Aminophenoxy)benzoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(3-Aminophenoxy)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Comparison with Similar Compounds
3-(4-Aminophenoxy)benzoic acid: Similar structure but with different positioning of the amino and phenoxy groups.
4-(Acetylamino)-3-Amino Benzoic Acid: Contains an acetyl group in addition to the amino group.
4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid: Contains a nitrobenzoyl group and a phthalic acid moiety.
Uniqueness: 4-(3-Aminophenoxy)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
4-(3-aminophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWHOWJHICZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594281 | |
| Record name | 4-(3-Aminophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165250-87-3 | |
| Record name | 4-(3-Aminophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(3-Aminophenoxy)benzoic acid contribute to the properties of Vapor-Grown Carbon Nanofiber (VGCNF) reinforced nanocomposites?
A1: this compound is key to enhancing the interaction between VGCNFs and the polymer matrix. [, ] The amine group of the acid reacts with the VGCNFs, creating functionalized H2N-VGCNFs. [] These functionalized nanofibers are then incorporated into the polyimide matrix during the synthesis process. [, ] This in-situ polymerization method, using this compound as a linker, is believed to improve the dispersion of VGCNFs within the polyimide, ultimately leading to enhanced mechanical and thermal properties of the resulting nanocomposite. []
Q2: What are the advantages of using this compound in the synthesis of polyimide nanocomposites compared to incorporating pristine VGCNFs?
A2: Utilizing this compound to functionalize VGCNFs offers several advantages over directly incorporating pristine VGCNFs. Firstly, the functionalization enhances the compatibility between the hydrophobic VGCNFs and the hydrophilic polyimide matrix. [] This improved compatibility leads to a more homogeneous dispersion of VGCNFs throughout the matrix, preventing aggregation and maximizing their reinforcing effect. [] Secondly, the covalent bonding between the functionalized VGCNFs and the polyimide matrix provides stronger interfacial adhesion, resulting in enhanced load transfer and improved mechanical properties of the nanocomposite. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)
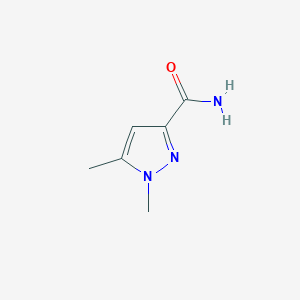
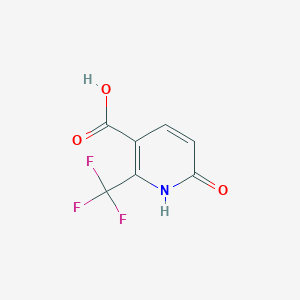
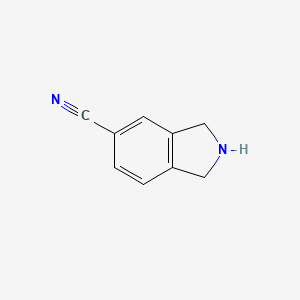

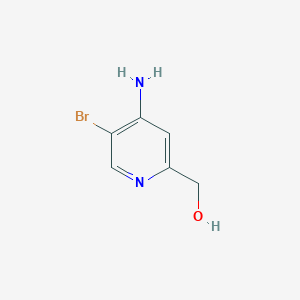

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)
